2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide
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Overview
Description
2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide is an organic compound with the molecular formula C15H21NO It is characterized by a pentenamide backbone with a phenylethyl group and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide typically involves the reaction of 2,2-dimethylpent-4-enoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The double bond in the pentenamide backbone can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Scientific Research Applications
2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic residues in proteins, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpent-4-enamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.
N-(1-Phenylethyl)pent-4-enamide: Lacks the two methyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-N-(1-phenylethyl)butanamide: Has a shorter carbon chain, influencing its reactivity and applications.
Uniqueness
2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the phenylethyl group and the two methyl groups distinguishes it from other similar compounds and contributes to its versatility in various applications.
Properties
CAS No. |
647027-62-1 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide |
InChI |
InChI=1S/C15H21NO/c1-5-11-15(3,4)14(17)16-12(2)13-9-7-6-8-10-13/h5-10,12H,1,11H2,2-4H3,(H,16,17) |
InChI Key |
LISKXGXHEJZDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C)CC=C |
Origin of Product |
United States |
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